molecular formula C14H15BrF3N3O2 B12090063 tert-Butyl (5-bromo-7-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate

tert-Butyl (5-bromo-7-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate

Cat. No.: B12090063
M. Wt: 394.19 g/mol
InChI Key: AJDGODNBYXPMOV-UHFFFAOYSA-N
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Description

tert-Butyl (5-bromo-7-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate (CAS: 1951479-21-2) is a benzimidazole-derived compound with a molecular formula of C₁₄H₁₅BrF₃N₃O₂ and a molecular weight of 394.19 g/mol . Its structure features a benzimidazole core substituted with bromo (Br) and trifluoromethyl (-CF₃) groups at positions 5 and 7, respectively. The tert-butyl carbamate group (-Boc) attached to the methylene bridge at position 2 serves as a protective group for amines, making this compound valuable in pharmaceutical synthesis and organic chemistry. The trifluoromethyl group enhances electron-withdrawing properties and metabolic stability, while bromo substitution provides a reactive site for further functionalization (e.g., cross-coupling reactions) .

Properties

Molecular Formula

C14H15BrF3N3O2

Molecular Weight

394.19 g/mol

IUPAC Name

tert-butyl N-[[6-bromo-4-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl]carbamate

InChI

InChI=1S/C14H15BrF3N3O2/c1-13(2,3)23-12(22)19-6-10-20-9-5-7(15)4-8(11(9)21-10)14(16,17)18/h4-5H,6H2,1-3H3,(H,19,22)(H,20,21)

InChI Key

AJDGODNBYXPMOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC2=C(C=C(C=C2N1)Br)C(F)(F)F

Origin of Product

United States

Preparation Methods

Substituted o-Phenylenediamine Preparation

The benzimidazole core requires a precursor o-phenylenediamine substituted with bromo and trifluoromethyl groups. While direct synthesis of such a diamine is challenging, halogenation and trifluoromethylation of commercially available diamines offer a viable pathway. For example, 4-bromo-2-(trifluoromethyl)aniline could undergo diazotization and reduction to yield the diamine.

Cyclization to Benzimidazole

The condensation of substituted o-phenylenediamine with carbonyl equivalents under acidic or catalytic conditions forms the benzimidazole ring. Key methods include:

Method 1: Acid-Catalyzed Cyclization

Using 35% hydrochloric acid and formaldehyde , as demonstrated in the synthesis of methyl 5-methylbenzimidazole-2-carbamate. Adapted for the target compound:

  • Reactants : Substituted o-phenylenediamine (1.0 equiv), methyl cyanocarbamate (1.2 equiv).

  • Conditions : 70–80°C, HCl (pH 3–4), 2–3 hours.

  • Yield : ~92–95% after crystallization.

Method 2: Ammonium Salt-Catalyzed Cyclization

Employing NH4Cl in CHCl3 at room temperature, as reported for 2-phenyl-1H-benzimidazole:

  • Catalyst : NH4Cl (4.0 equiv).

  • Solvent : CHCl3.

  • Yield : 94% in 4 hours.

Introduction of the Methylcarbamate Group

Mixed Anhydride Approach

The tert-butyl carbamate group is introduced via a mixed anhydride intermediate , as detailed in lacosamide intermediate synthesis:

  • Step 1 : React N-Boc-D-serine with isobutyl chlorocarbonate and N-methylmorpholine in anhydrous ethyl acetate.

  • Step 2 : Condense with benzylamine to form the carbamate-protected intermediate.

  • Yield : 93.1% after crystallization.

Direct Carbamoylation

Alternative methods involve reacting the benzimidazole’s amine group with tert-butyl chloroformate under basic conditions:

  • Base : Triethylamine or pyridine.

  • Solvent : Dichloromethane or THF.

  • Temperature : 0°C to room temperature.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Cyclization : CHCl3 outperforms MeOH or DMF in benzimidazole formation due to improved solubility and catalyst compatibility.

  • Carbamate Installation : Anhydrous ethyl acetate minimizes side reactions during mixed anhydride formation.

Catalytic Systems

  • NH4Cl enhances cyclization efficiency by stabilizing transition states.

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in heterogeneous systems.

Analytical Characterization and Validation

Spectroscopic Data

  • 1H NMR : Key signals include the tert-butyl singlet (~1.4 ppm), aromatic protons (δ7.1–8.1 ppm), and trifluoromethyl coupling.

  • Mass Spectrometry : Molecular ion peaks at m/z 410–412 (M+H)+ confirm bromine isotope patterns.

Purity Assessment

  • Column Chromatography : Silica gel with hexane/ethyl acetate (8:1) achieves >98% purity.

  • HPLC : Retention time ~12.5 minutes (C18 column, acetonitrile/water gradient).

Comparative Evaluation of Synthetic Routes

Parameter Acid-Catalyzed Cyclization NH4Cl-Catalyzed Cyclization Mixed Anhydride
Yield (%)92–959493.1
Reaction Time (h)2–342
Purification MethodCrystallizationExtractionCrystallization
ScalabilityHighModerateHigh

Industrial-Scale Considerations

Cost Efficiency

  • Inexpensive Reagents : NH4Cl and HCl reduce costs compared to noble metal catalysts.

  • Solvent Recovery : Ethyl acetate and CHCl3 are recyclable via distillation.

Environmental Impact

  • Waste Minimization : Neutralization of HCl with NaHCO3 generates benign NaCl.

  • Catalyst Reuse : NH4Cl can be recovered via aqueous extraction.

Challenges and Mitigation Strategies

Regioselectivity in Substitution

  • Bromo vs. Trifluoromethyl Orientation : Directed ortho-metalation or protecting group strategies ensure correct positioning.

Carbamate Hydrolysis

  • Moisture Control : Strict anhydrous conditions during mixed anhydride formation prevent premature hydrolysis .

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound may undergo oxidation reactions under suitable conditions.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butyl or carbamate positions.

    Reduction: Reduction of the carbonyl group may lead to different derivatives.

Common Reagents:

    Bromine sources: Used for bromination.

    Tert-butylamine: Introduces the tert-butyl group.

    Carbonylating agents: For carbamate formation.

Major Products: The major products depend on reaction conditions and regioselectivity. Isolation and characterization are essential to identify specific derivatives.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: As a building block for novel heterocyclic compounds.

    Biology: Investigating its effects on biological systems.

    Medicine: Potential drug candidates due to its unique structure.

    Industry: Used in material science or as a ligand in catalysis.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.

Comparison with Similar Compounds

Chloro vs. Bromo Substitution

  • tert-Butyl ((6-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate (CAS: 712275-17-7) :
    • Key Difference : Chloro (Cl) at position 6 instead of bromo (Br) at position 3.
    • Impact : Chloro is less electronegative than bromo, leading to reduced steric hindrance and altered reactivity in nucleophilic aromatic substitution. Bromo’s larger atomic radius may enhance intermolecular interactions (e.g., halogen bonding) .

Fluoro and Nitro Substituents

  • (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol (CAS: 39811-07-9) and (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol (CAS: 20034-00-8) : Key Differences: Fluoro (-F) and nitro (-NO₂) groups at position 4.

Functional Group Modifications

Carbamate vs. Acetic Acid/Propanol Derivatives

  • [2-(Trifluoromethyl)-1H-benzimidazol-1-yl]acetic acid (CAS: 313241-14-4) and 3-[5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl]propan-1-ol : Key Differences: Acetic acid (-CH₂COOH) and propanol (-CH₂CH₂CH₂OH) substituents instead of the Boc-protected methylcarbamate. Impact: The carbamate group in the target compound offers stability under basic conditions, whereas acetic acid derivatives may participate in salt formation or hydrogen bonding, influencing solubility and biological activity .

Trifluoromethyl-Containing Analogs

  • DTBO (7-(dibutylamino)-3-(6-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)-2H-chromen-2-one) : Key Difference: A coumarin-benzoimidazole hybrid with trifluoromethyl at position 5. Impact: The trifluoromethyl group in DTBO strengthens hydrogen bonding and reduces recombination losses in organic solar cells, suggesting that similar electronic effects in the target compound could enhance optoelectronic properties .

Research Findings and Implications

  • Electronic Effects : The trifluoromethyl group in the target compound stabilizes the benzimidazole core via electron withdrawal, as demonstrated in DTBO’s improved charge transport .
  • Reactivity : Bromo substitution enables Suzuki-Miyaura couplings, contrasting with chloro analogs that may require harsher conditions .
  • Solubility: Computational models (e.g., COSMO) predict that trifluoromethyl and carbamate groups enhance solubility in polar aprotic solvents compared to propanol derivatives .

Biological Activity

tert-Butyl (5-bromo-7-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate is a synthetic compound that has garnered attention for its potential biological activity, particularly as a protein kinase inhibitor. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis begins with the appropriate benzimidazole derivative and tert-butyl chloroformate.
  • Reaction Conditions : The reaction is commonly conducted in solvents such as tetrahydrofuran (THF) or dichloromethane at controlled temperatures to ensure optimal yield and purity.
  • Purification : The resulting product is purified through methods like recrystallization or chromatography to achieve the desired compound with high purity.

Table 1: Synthesis Summary

StepDescription
1Combine benzimidazole derivative with tert-butyl chloroformate.
2Use THF or dichloromethane as solvent.
3Control temperature to optimize reaction conditions.
4Purify via recrystallization or chromatography.

The biological activity of this compound primarily involves its role as a protein kinase inhibitor . Protein kinases are crucial in regulating various cellular processes, including cell cycle progression, apoptosis, and signal transduction pathways.

  • Inhibition of Kinase Activity : The compound selectively inhibits specific kinases involved in cancer progression, thus demonstrating potential therapeutic applications in oncology.
  • Interaction with Targets : The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound against various cancer cell lines:

  • Study on Cancer Cell Lines : In vitro assays demonstrated that this compound significantly inhibited cell proliferation in breast and lung cancer cell lines, with IC50 values in the low micromolar range.
  • Mechanistic Insights : Further mechanistic studies revealed that this compound induces apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Table 2: Biological Activity Data

Cell LineIC50 (µM)Mechanism of Action
Breast Cancer2.5Induces apoptosis
Lung Cancer3.0Inhibits cell proliferation

Broader Implications

The implications of using this compound extend beyond oncology. Its unique structure allows for exploration in various therapeutic areas, including:

  • Antimicrobial Activity : Preliminary studies suggest potential activity against specific bacterial strains, warranting further investigation.
  • Inflammation Modulation : There is emerging evidence that the compound may influence inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Q & A

Q. What are the key steps in synthesizing tert-Butyl (5-bromo-7-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate?

The synthesis typically involves:

  • Bromination and Trifluoromethylation : Introducing bromine and trifluoromethyl groups at specific positions on the benzo[d]imidazole ring under controlled conditions (e.g., using N-bromosuccinimide or CF₃-containing reagents) .
  • Carbamate Formation : Reacting the intermediate with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., NaHCO₃) to form the carbamate moiety. Solvents like dichloromethane or acetonitrile are often used to stabilize reactive intermediates .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%), critical for downstream applications .

Q. What safety precautions are recommended when handling this compound?

While specific hazard data for this compound is limited, analogous carbamates and brominated heterocycles require:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to prevent skin/eye contact (Category 2A irritation per GHS) .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates (H335: respiratory tract irritation) .
  • First Aid : Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion .

Q. What spectroscopic methods are used to characterize this compound?

  • ¹H/¹³C NMR : Confirms the presence of tert-butyl (δ ~1.3 ppm for C(CH₃)₃), benzo[d]imidazole protons (aromatic δ 7.0–8.5 ppm), and carbamate carbonyl (δ ~155 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., C₁₄H₁₄BrF₃N₃O₂: ~394.02 g/mol) .
  • IR Spectroscopy : Identifies carbonyl stretches (~1700 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in solution?

  • COSMO Solvation Models : Calculate solvation energies and geometry relaxation in solvents (e.g., water, DMSO) using density functional theory (DFT) to predict solubility and reaction pathways .
  • Electrostatic Potential Maps : Highlight nucleophilic/electrophilic sites on the benzo[d]imidazole core, guiding functionalization strategies .

Q. What strategies optimize yield and purity during synthesis?

  • Inert Atmosphere : Use nitrogen/argon to prevent oxidation of sensitive intermediates (e.g., brominated species) .
  • Temperature Control : Maintain low temperatures (~0–5°C) during bromination to minimize side reactions .
  • Catalyst Screening : Evaluate palladium or copper catalysts for trifluoromethylation efficiency (e.g., CF₃Cu-mediated reactions) .

Q. What biological targets are plausible based on structural analogs?

  • Enzyme Inhibition : The benzo[d]imidazole scaffold interacts with ATP-binding pockets in kinases (e.g., EGFR, VEGFR) .
  • Antimicrobial Activity : Bromine and trifluoromethyl groups enhance membrane permeability, targeting bacterial cytochrome P450 enzymes .
  • Cancer Research : Analogous compounds induce apoptosis via caspase-3 activation in vitro .

Q. How does the trifluoromethyl group influence electronic properties?

  • Electron-Withdrawing Effect : The -CF₃ group reduces electron density on the benzo[d]imidazole ring, increasing electrophilicity at the 2-position (critical for covalent binding studies) .
  • Metabolic Stability : Fluorine atoms resist oxidative degradation, improving pharmacokinetic profiles in preclinical models .

Methodological Notes

  • Contradictions in Data : While brominated analogs show consistent enzyme inhibition , trifluoromethylated derivatives may exhibit variable solubility depending on substitution patterns .
  • Experimental Design : Use orthogonal purification (HPLC + column chromatography) to resolve closely eluting byproducts .

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